molecular formula C17H17N5O3 B10989523 N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10989523
M. Wt: 339.3 g/mol
InChI Key: NVHDCCSQMSFYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolo-pyridazine derivative characterized by a methoxy group at position 6 of the fused triazolo-pyridazine core and a propanamide side chain terminating in a 3-acetylphenyl group.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H17N5O3/c1-11(23)12-4-3-5-13(10-12)18-16(24)8-6-14-19-20-15-7-9-17(25-2)21-22(14)15/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,24)

InChI Key

NVHDCCSQMSFYNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique structural arrangement that includes an acetylphenyl group and a methoxy-substituted triazolopyridazine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C17H17N5O3
  • Molecular Weight : 339.3 g/mol
  • CAS Number : 1324062-83-0

The presence of the methoxy group is significant as it enhances the solubility and stability of the compound, potentially increasing its bioavailability. The triazolo[4,3-b]pyridazin moiety is linked to various biological activities, particularly in oncology and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, derivatives of triazolo-pyridazines have been evaluated for their inhibitory effects on c-Met kinase, a target in cancer therapy. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable derivative exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells, indicating strong potential for further development in cancer therapeutics .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory processes. Inhibition of this pathway could lead to reduced inflammation and pain relief in various conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. The combination of the acetophenone moiety with the triazolopyridazine structure appears to enhance binding affinity to biological targets compared to similar compounds lacking such features. This highlights the importance of specific functional groups in modulating biological activity .

Case Studies and Research Findings

A detailed examination of related compounds has provided insights into the biological potential of this compound:

Compound NameTargetActivityIC50 Values
Compound 12ec-Met KinaseCytotoxicity against A5491.06 ± 0.16 µM
Compound 12ec-Met KinaseCytotoxicity against MCF-71.23 ± 0.18 µM
Compound 12ec-Met KinaseCytotoxicity against HeLa2.73 ± 0.33 µM

These findings suggest that modifications to the triazolo-pyridazine scaffold can yield compounds with enhanced anticancer properties .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide exhibits a range of biological activities:

  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell lines. For instance, derivatives have been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with notable cytotoxic effects .
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in disease progression, particularly those associated with cancer .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyridazine Core :
    • Cyclization of appropriate precursors using hydrazine derivatives.
    • Introduction of the methoxy group at the 6-position of the triazole ring.
  • Acetylation :
    • The acetamide group is introduced to enhance pharmacological properties.

These synthetic methods allow for moderate to high yields of the desired compound .

Therapeutic Applications

The compound's unique structural features suggest various therapeutic applications:

Cancer Therapy

Research shows that derivatives of this compound can selectively inhibit c-Met kinase, a critical target in cancer therapy. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines .

Infectious Disease Treatment

Due to its potential enzyme inhibition properties, it may also be explored for treating infectious diseases where enzyme modulation is crucial .

Case Studies

Several studies highlight the effectiveness of compounds related to this compound:

StudyCompoundTargetIC50 ValueNotes
Derivative 12ec-Met Kinase0.090 µMSignificant cytotoxicity against A549 and MCF-7 cell lines
N/AAnti-inflammatory pathwaysN/APotential for treating arthritis
N/AEnzyme inhibition in infectious diseasesN/AFurther research needed

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Triazolo-Pyridazine Derivatives

Compound Name/Structure Substituents (Position 6) Propanamide Side Chain Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
N-(3-Acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (Target) 6-Methoxy 3-Acetylphenyl C₁₉H₂₀N₆O₃* ~380 Not reported
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 6-Methoxy 2-(1-Methylbenzimidazol-2-yl)ethyl C₁₉H₂₁N₇O₂ 379.42 Not reported
N-(3-(6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl Benzamide C₂₀H₁₈N₆O 382.40 Moderate antimicrobial activity
3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide 6-(Spirocyclic substituent) 3-Methoxyphenylmethyl C₂₈H₃₃N₅O₄ 527.60 Not reported

*Estimated based on structural analogs.

Key Observations:

  • Position 6 Substituents: The methoxy group in the target compound and analog may enhance solubility compared to the methyl group in .

Physicochemical Properties

  • Molecular Weight : The target compound (~380 g/mol) falls within the optimal range for drug-likeness, similar to (379 g/mol). Larger derivatives like (528 g/mol) may face bioavailability challenges .
  • Lipophilicity : The 3-acetylphenyl group in the target compound likely increases lipophilicity compared to the benzamide in but reduces it relative to the spirocyclic analog in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.